

Unraveling the Architecture of Cabralealactone: A Technical Guide to its Structure and Stereochemistry

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Compound of Interest

Compound Name: Cabralealactone

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Cabralealactone, a tetracyclic triterpenoid natural product, has garnered interest for its potential biological activities. This guide provides an in-depth technical overview of the elucidation of its intricate molecular structure and the determination of its stereochemistry, critical aspects for understanding its bioactivity and for guiding synthetic and medicinal chemistry efforts.

Core Structure and Initial Characterization

Cabralealactone is a dammarane-type triterpenoid characterized by a C₂₇ carbon skeleton. The initial structure elucidation was first reported in the 1970s, having been isolated from *Cabralea polytricha*. Later, it was also identified in other plant species, including *Aglaia abbreviata* and *Cleome brachycarpa*.

The molecular formula of **cabralealactone** has been established as C₂₇H₄₂O₃. Early chemical and spectroscopic analyses, including infrared (IR) spectroscopy, revealed the presence of a ketone and a γ-lactone functional group. Mass spectrometry confirmed the molecular weight and provided initial fragmentation patterns consistent with a tetracyclic triterpenoid core.

Table 1: Physicochemical and Spectroscopic Data for **Cabralealactone**

Property	Value
Molecular Formula	C ₂₇ H ₄₂ O ₃
Molecular Weight	414.6 g/mol
IUPAC Name	(5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one[1]
CAS Number	19865-87-3

Elucidation of the Planar Structure through Spectroscopic Methods

The determination of the connectivity of atoms in **cabralealactone** relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While the original detailed experimental data from the initial discovery is not readily available in modern databases, the established structure is consistent with the general features expected for a dammarane triterpenoid.

¹H and ¹³C NMR Spectroscopy

Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of protons and carbons to their respective positions in the molecule. Key chemical shifts and coupling patterns are indicative of the local electronic environment and connectivity. For instance, the downfield signals in the ¹³C NMR spectrum are characteristic of the carbonyl carbons of the ketone and the lactone. The numerous signals in the aliphatic region of both the ¹H and ¹³C NMR spectra correspond to the tetracyclic core and its methyl substituents.

Due to the unavailability of the original experimental NMR data in the searched resources, a detailed table of chemical shifts and coupling constants cannot be provided at this time.

Mass Spectrometry

Mass spectrometry (MS) plays a crucial role in confirming the molecular weight and providing information about the fragmentation of the molecule, which can help in deducing structural motifs. The fragmentation pattern of **cabralealactone** would be expected to show characteristic losses of the lactone side chain and fragmentations of the tetracyclic ring system.

Determination of Stereochemistry

The stereochemistry of **cabralealactone**, which describes the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. The molecule contains multiple stereocenters, leading to a complex stereochemical landscape. The determination of both the relative and absolute stereochemistry is a challenging but essential aspect of its characterization.

Relative Stereochemistry

The relative stereochemistry of the tetracyclic ring system was likely inferred from a combination of techniques in the original studies, including:

- **Nuclear Overhauser Effect (NOE) NMR Spectroscopy:** This technique allows for the determination of the spatial proximity of protons, which is invaluable for establishing the relative configuration of substituents on the ring system.
- **Chemical Derivatization:** Conversion of the natural product into derivatives with known stereochemical outcomes can help to correlate the stereocenters.
- **Comparison with Related Compounds:** The stereochemistry of many dammarane triterpenoids is well-established. By comparing the spectroscopic data of **cabralealactone** with those of known compounds, inferences about its relative stereochemistry can be made.

Absolute Stereochemistry

The determination of the absolute configuration of **cabralealactone** would have required a method that could distinguish between enantiomers.

- **X-ray Crystallography:** This is the gold standard for determining the absolute stereochemistry of a crystalline compound. By diffracting X-rays through a single crystal of the molecule, a three-dimensional electron density map can be generated, revealing the precise

arrangement of all atoms. While a specific X-ray crystal structure for **cabralealactone** was not found in the available resources, this technique remains the most definitive method for stereochemical assignment.

- **Circular Dichroism (CD) Spectroscopy:** This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chirality of the molecule. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with quantum chemical calculations, the absolute stereochemistry can be inferred.

Experimental Protocols

While the specific experimental protocols from the original structure elucidation are not available, the following outlines the general methodologies that would have been employed.

Isolation of Cabralealactone

- **Extraction:** The plant material (e.g., bark, leaves) is ground and extracted with a suitable organic solvent, such as methanol or ethanol.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.
- **Chromatography:** The fractions containing the target compound are subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by high-performance liquid chromatography (HPLC) for final purification.

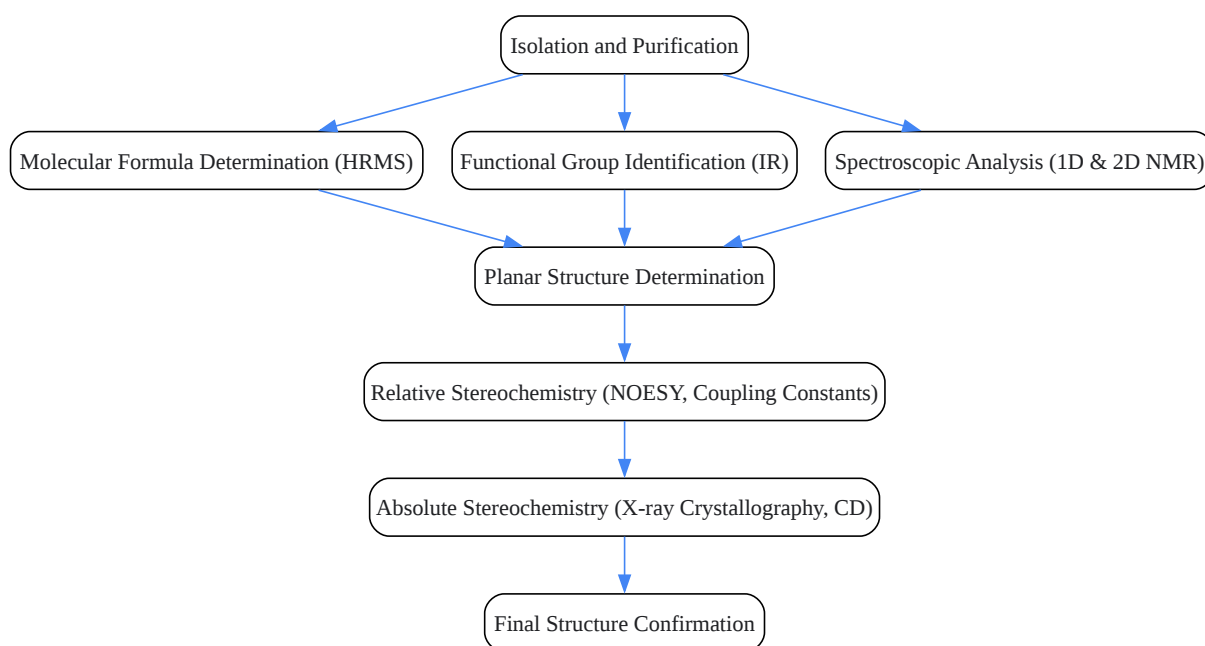
Spectroscopic and Spectrometric Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl_3). 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are performed to establish connectivity and relative stereochemistry.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition. Fragmentation patterns are analyzed using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

- Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the presence of key functional groups, such as carbonyls and hydroxyls.
- X-ray Crystallography: A single crystal of the purified compound is grown and subjected to X-ray diffraction analysis to determine the three-dimensional structure and absolute stereochemistry.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like **cabralealactone** follows a logical progression of experiments and data analysis.



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Caption: Workflow for the structure elucidation of a natural product.

Conclusion

The structure elucidation and stereochemical assignment of **cabralealactone** are foundational to understanding its chemical properties and biological function. While the initial characterization was performed decades ago, modern spectroscopic and analytical techniques continue to be essential for confirming and refining the structures of complex natural products. For drug development professionals, a thorough understanding of the molecular architecture of **cabralealactone** is the starting point for any rational drug design or lead optimization program. Future work to obtain a definitive X-ray crystal structure would be invaluable in solidifying our understanding of this intriguing natural product.

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References

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